ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate
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Description
Ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate, also known as MDMA, is a synthetic compound that has been widely studied for its potential use in scientific research. MDMA is a member of the amphetamine class of compounds and is known for its psychoactive effects. In recent years, there has been a growing interest in the potential therapeutic applications of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Development of Synthesis Routes
Research has focused on developing synthesis routes for related compounds, demonstrating methodologies for creating complex heterocyclic systems from simpler precursors. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation and reduction steps to yield the title compound, highlighting a route to benzodiazepines (N. H. Al-Said & Ayat M. Al-Sghair, 2013).
Mechanistic Insights into Reactions
Studies on ethyl (2E)-2-phenylsulfinyl-2-alkenoates explored their thermal reactions, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This research provides insights into the mechanisms of sigmatropic rearrangement and carbon-carbon double bond migration (R. Tanikaga et al., 1984).
Novel Reaction Pathways
The investigation into the Diels-Alder reactions using ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate showcases the compound's reactivity as a diene in creating polycyclic systems through regio- and endo-selective cycloadditions, revealing a versatile approach to constructing chiral building blocks for further chemical synthesis (M. Sakamoto et al., 1996).
Applications in Heterocyclic Compound Synthesis
Heterocyclic Systems
The synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs highlight their utility as synthons for generating diverse heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, showcasing their role in expanding the toolkit for synthetic organic chemistry (Lucija Pizzioli et al., 1998).
Construction of Chiral Building Blocks
Research on the asymmetric intramolecular Michael reaction of related compounds illustrates their application in constructing chiral building blocks for enantioselective synthesis, contributing to the development of methodologies for creating compounds with potential therapeutic value (Y. Hirai et al., 1992).
properties
IUPAC Name |
ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-17-13(16)9(6-14)7-15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7,15H,2,8H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPIKAMTZQDLFB-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate |
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